4-Chloro-6-methyl-5-nitroquinoline
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Overview
Description
4-Chloro-6-methyl-5-nitroquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitro group at the 5-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-methyl-5-nitroaniline with suitable reagents under controlled conditions . The reaction typically involves the use of solvents such as alcohol and catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often involve the use of amines and alcohol as solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Amino-substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-6-methyl-5-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5-nitroquinoline
- 2,4-Dichloro-5-nitroquinoline
- 6-Methyl-5-nitroquinoline
Uniqueness
4-Chloro-6-methyl-5-nitroquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the nitro group at the 5-position enhances its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
145363-65-1 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-6-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-9(10(6)13(14)15)7(11)4-5-12-8/h2-5H,1H3 |
InChI Key |
CAHQMPRFOGXHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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